![molecular formula C29H26FeO2P2S+2 B14312305 iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium CAS No. 116086-22-7](/img/structure/B14312305.png)
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes iron and multiple phosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium typically involves the reaction of iron complexes with phosphine ligands under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organophosphorus compound synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.
Analyse Chemischer Reaktionen
Types of Reactions
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can revert the compound to its lower oxidation states.
Substitution: Phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of phosphine-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Wirkmechanismus
The mechanism by which iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium exerts its effects involves the coordination of its phosphine ligands to metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with metal ions and organic substrates, leading to the formation of desired products through catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron;bis(diphenylphosphino)methane: Another iron-phosphine complex with similar catalytic properties.
Iron;tris(diphenylphosphino)methane: Known for its use in hydrogenation reactions.
Iron;bis(diphenylphosphino)ethane: Utilized in cross-coupling reactions.
Uniqueness
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
116086-22-7 |
|---|---|
Molekularformel |
C29H26FeO2P2S+2 |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium |
InChI |
InChI=1S/C29H26O2P2S.Fe/c1-32(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(30)27(34)29(31)33(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,1-2H3;/q+2; |
InChI-Schlüssel |
LQKUXHYWRDSRDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(=S)C(=O)[P+](C)(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


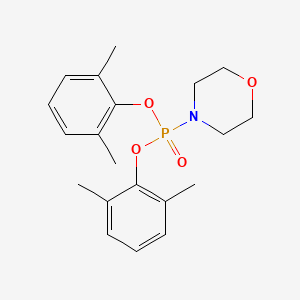
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
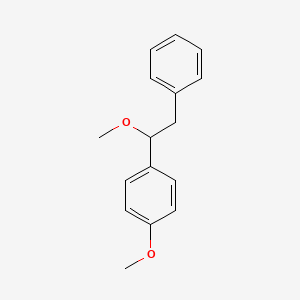
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
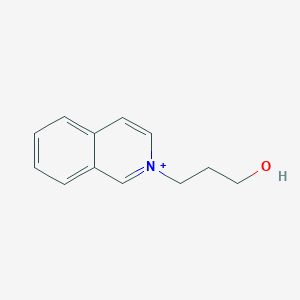
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
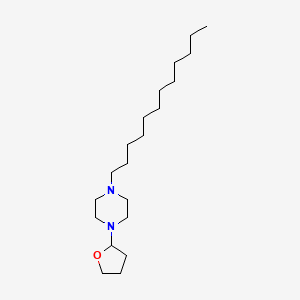

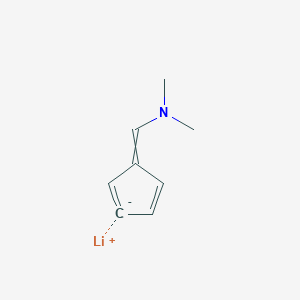

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
